3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde
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Overview
Description
3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group at the third position and a piperidin-1-yl-propoxy group at the second position
Mechanism of Action
Target of Action
The primary targets of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde are oxidoreductase proteins . These proteins play a crucial role in biological processes, including metabolism and detoxification, by catalyzing oxidation-reduction reactions.
Biochemical Pathways
The compound’s interaction with oxidoreductase proteins affects various biochemical pathways. These proteins are involved in numerous metabolic processes, and their modulation can lead to downstream effects on these pathways . .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
It is suggested that the compound may have potential therapeutic applications due to its interaction with oxidoreductase proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of sirtuins, a class of proteins involved in cellular regulation . The interaction between this compound and sirtuins can lead to changes in the deacetylation of histones, thereby influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting the nuclear translocation of NF-κB, this compound can reduce the secretion of pro-inflammatory cytokines, thereby modulating inflammatory responses . Additionally, it affects gene expression and cellular metabolism by altering the activity of key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with sirtuins results in the deacetylation of histones, which subsequently affects gene expression . Furthermore, this compound can modulate the phosphorylation of proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it may undergo degradation when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and enhancing cellular metabolism . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . It is often directed to particular compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Alkylation: The 3-methoxybenzaldehyde undergoes alkylation with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-methoxy-2-(3-chloropropoxy)benzaldehyde.
Substitution: The intermediate then undergoes nucleophilic substitution with piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 3-Methoxy-2-(3-piperidin-1-yl-propoxy)benzoic acid.
Reduction: 3-Methoxy-2-(3-piperidin-1-yl-propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of aldehyde-containing compounds with biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Lacks the piperidin-1-yl-propoxy group, making it less versatile in terms of biological activity.
2-(3-Piperidin-1-yl-propoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
3-Methoxy-2-(3-morpholin-4-yl-propoxy)benzaldehyde: Similar structure but with a morpholine ring instead of piperidine, which can alter its biological activity and chemical properties.
Uniqueness
3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is unique due to the combination of the methoxy group and the piperidin-1-yl-propoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can be exploited in the design of new therapeutic agents or functional materials.
Properties
IUPAC Name |
3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLICRGBHHHQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2CCCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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